molecular formula C16H19N3O B6043362 3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol

3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol

Cat. No.: B6043362
M. Wt: 269.34 g/mol
InChI Key: CHPCVGOMFBNFPH-UHFFFAOYSA-N
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Description

3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol is a synthetic organic compound that belongs to the class of pyrrolidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Substitution Reactions: Introduction of the 2-methylphenyl and 6-methylpyridazin-3-yl groups can be done through nucleophilic substitution reactions.

    Hydroxylation: The hydroxyl group at the 3-position of the pyrrolidine ring can be introduced through selective hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the pyridazine ring.

    Substitution: Various substitution reactions can be performed on the aromatic rings to introduce different functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Halogenated compounds, nitro compounds, sulfonated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol would depend on its specific biological target. Generally, it could involve:

    Binding to Receptors: Interaction with specific receptors in the body to elicit a biological response.

    Enzyme Inhibition: Inhibition of enzymes involved in key metabolic pathways.

    Signal Transduction Pathways: Modulation of signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylphenyl)-1-(pyridazin-3-yl)pyrrolidin-3-ol: Lacks the methyl group on the pyridazine ring.

    3-(Phenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol: Lacks the methyl group on the phenyl ring.

    3-(2-Methylphenyl)-1-(pyridazin-3-yl)pyrrolidine: Lacks the hydroxyl group on the pyrrolidine ring.

Uniqueness

3-(2-Methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol is unique due to the presence of both the 2-methylphenyl and 6-methylpyridazin-3-yl groups, as well as the hydroxyl group on the pyrrolidine ring

Properties

IUPAC Name

3-(2-methylphenyl)-1-(6-methylpyridazin-3-yl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-12-5-3-4-6-14(12)16(20)9-10-19(11-16)15-8-7-13(2)17-18-15/h3-8,20H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPCVGOMFBNFPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCC(C2)(C3=CC=CC=C3C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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